molecular formula C19H20FNO5 B2830171 2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide CAS No. 1105228-79-2

2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide

Cat. No.: B2830171
CAS No.: 1105228-79-2
M. Wt: 361.369
InChI Key: ZFSVSNXAESXHPJ-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a complex structure incorporating phenoxy and fluorophenoxy moieties, suggesting potential as a key intermediate or scaffold for the development of novel bioactive molecules. Its structural attributes make it a candidate for [e.g., screening against specific enzyme targets like kinases or GPCRs] . Researchers can utilize this compound to investigate its [e.g., mechanism of action, such as inhibitory or agonist activity on a specific biological pathway] . Further studies are aimed at elucidating its full research value in [e.g., specific fields of research like oncology or neuroscience] . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO5/c1-13(22)14-3-8-17(18(11-14)24-2)26-12-19(23)21-9-10-25-16-6-4-15(20)5-7-16/h3-8,11H,9-10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSVSNXAESXHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCOC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide typically involves multiple steps:

    Formation of 4-acetyl-2-methoxyphenol: This can be achieved through the acetylation of 2-methoxyphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Synthesis of 2-(4-acetyl-2-methoxyphenoxy)acetic acid: This involves the reaction of 4-acetyl-2-methoxyphenol with chloroacetic acid in the presence of a base like sodium hydroxide.

    Preparation of 2-(4-acetyl-2-methoxyphenoxy)acetyl chloride: This step requires the conversion of the carboxylic acid group to an acyl chloride using reagents like thionyl chloride.

    Formation of the final compound: The acyl chloride is then reacted with 2-(4-fluorophenoxy)ethylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide.

    Reduction: 2-(4-(1-hydroxyethyl)-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Properties

Research suggests that compounds similar to 2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of this compound could serve as effective inhibitors of cyclooxygenase enzymes (COX), which are key mediators in the inflammatory process. For instance, compounds with similar structures showed IC50 values indicating potent inhibition of COX-II, making them potential candidates for treating inflammatory diseases .

Cancer Therapy

The compound's ability to interact with specific cellular pathways suggests potential applications in cancer therapy. Research has highlighted the role of small molecules in targeting programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1) pathways, which are crucial for tumor immune evasion. The exploration of small-molecule inhibitors like this compound could enhance the efficacy of existing immunotherapies by improving patient stratification and treatment outcomes .

Neurological Applications

Preliminary studies indicate that similar compounds may possess neuroprotective properties. Investigations into their effects on neuroinflammation have shown promise in models of neurodegenerative diseases. The modulation of inflammatory responses within the central nervous system could provide a therapeutic avenue for conditions such as Alzheimer's disease or multiple sclerosis.

Case Study 1: Anti-inflammatory Effects

In a study evaluating various derivatives for anti-inflammatory activity, one derivative exhibited an IC50 value significantly lower than traditional NSAIDs, indicating a higher potency in inhibiting COX-II activity. This finding supports the potential use of such compounds in developing new anti-inflammatory medications .

Case Study 2: Cancer Treatment

A recent investigation into PD-L1 targeting small molecules identified several candidates with low nanomolar affinities. Among these, modifications similar to those found in this compound showed promising results in enhancing immune response against tumors .

Data Tables

Application AreaKey FindingsReferences
Anti-inflammatoryPotent COX-II inhibition (IC50 < 0.5 μM)
Cancer therapyEffective PD-L1 targeting with low nanomolar affinity
NeuroprotectionPotential reduction in neuroinflammation

Mechanism of Action

The mechanism by which 2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of both acetyl and fluorophenoxy groups suggests potential interactions with hydrophobic and hydrophilic regions of target molecules, influencing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities with related acetamides:

Compound Name & Evidence ID Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 4-Acetyl-2-methoxyphenoxy; 4-fluorophenoxyethyl Not reported Hypothesized receptor binding (e.g., MT1/MT2)
N-{2-[(2-Bromo-5-methoxyphenyl)amino]ethyl}acetamide (17) 2-Bromo-5-methoxyphenyl; ethylamino Not reported Melatonergic activity; improved metabolic stability
2-(4-Ethylphenoxy)-N-(2-fluorobenzyl)-N-(2-furylmethyl)acetamide 4-Ethylphenoxy; 2-fluorobenzyl; furylmethyl Not reported Potential solubility modulation via furan ring
2-Azido-N-(4-fluorophenyl)acetamide Azido; 4-fluorophenyl Not reported Reactive intermediate; antimicrobial potential
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 4-Ethoxyphenyl; 4-formyl-2-methoxyphenoxy Not reported Formyl group may enhance electrophilic reactivity
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Cyclohexyl; 4-fluorophenyl; propylacetamido 334.21 Branched structure; synthetic yield 81%
2-Chloro-N-(4-fluorophenyl)acetamide Chloro; 4-fluorophenyl Not reported Antimicrobial intermediate; intramolecular H-bonding
2-(2-Ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide 2-Ethoxy-4-formylphenoxy; 4-fluorophenyl 317.32 (C17H16FNO4) Formyl group for conjugation; ZINC library compound

Key Comparative Insights

Electronic and Steric Effects
  • Acetyl vs.
  • Fluorine Positioning: Fluorine on the phenoxyethyl chain (target) versus fluorophenyl () alters hydrophobicity and dipole interactions, impacting receptor binding.
Physicochemical Properties
  • Solubility : The furylmethyl group in ’s compound enhances hydrophilicity, whereas the target’s acetyl and methoxy groups may favor lipid membrane penetration.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing 2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from precursors like substituted phenols and amines. Key steps include:
  • Step 1 : Acetylation of the phenolic hydroxyl group using chloroacetyl chloride in the presence of a base (e.g., NaOH) under inert atmosphere (N₂/Ar) .
  • Step 2 : Coupling of the intermediate with 4-fluorophenoxyethylamine via nucleophilic substitution. Solvents like DCM or DMF are used, with temperature control (60–80°C) to optimize yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
    Critical conditions include avoiding moisture, using anhydrous solvents, and monitoring reaction progress via TLC .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios. For example, the 4-fluorophenoxy group shows distinct aromatic splitting patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 429.14) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95%) using a C18 column and UV detection at 254 nm .
  • Elemental Analysis : Verifies C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield while minimizing by-products for this compound?

  • Methodological Answer :
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with THF to reduce side reactions like hydrolysis .
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Temperature Gradients : Gradual heating (40°C → 80°C) minimizes thermal degradation of the acetyl group .
  • By-Product Analysis : LC-MS identifies impurities (e.g., unreacted chloroacetamide), guiding stoichiometric adjustments .

Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar acetamide derivatives?

  • Methodological Answer :
  • Comparative SAR Studies : Systematically modify substituents (e.g., replacing 4-fluoro with 4-chloro) and evaluate activity trends (Table 1) .
  • Dose-Response Curves : Use IC₅₀ values from standardized assays (e.g., MTT for cytotoxicity) to quantify potency differences .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity toward enzymes like COX-2 or kinases .

Table 1 : Substituent Effects on Anti-Inflammatory Activity (IC₅₀, μM)

Substituent (R)COX-2 InhibitionSolubility (LogP)
4-Fluoro0.452.8
4-Chloro0.723.1
4-Methoxy1.202.5
Data adapted from comparative studies on phenoxyacetamide derivatives .

Q. What computational methods are suitable for predicting the binding modes of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (e.g., COX-2 PDB: 5KIR). Key residues (Arg120, Tyr355) often form hydrogen bonds with the acetamide carbonyl .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD plots (<2 Å) indicate stable binding .
  • QSAR Models : Develop regression models using descriptors like polar surface area (PSA) and H-bond acceptors to predict activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability profiles of this compound?

  • Methodological Answer :
  • Replicate Experiments : Repeat solubility tests (e.g., shake-flask method) in PBS (pH 7.4) and DMSO under controlled humidity .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products (e.g., hydrolyzed acetamide) .
  • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, academic journals) and apply statistical tools (ANOVA) to identify outliers .

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